Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate
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Overview
Description
Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazole ring, a piperidine ring, and multiple fluorine atoms, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazole ring, followed by the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the triazole and piperidine rings.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring and fluorine atoms play crucial roles in binding to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: Shares the difluoroethyl group but differs in the overall structure.
3,4-Difluoro-4’- (trans-4-propylcyclohexyl)biphenyl: Similar in having difluoro groups but with a different core structure.
Uniqueness
Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is unique due to its combination of a triazole ring, a piperidine ring, and multiple fluorine atoms. This combination imparts distinct chemical properties and potential biological activities that are not found in similar compounds .
Properties
Molecular Formula |
C31H44F2N6O3 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H44F2N6O3/c1-5-42-30(41)37-15-13-26(31(32,33)19-37)29(40)34-27(22-9-7-6-8-10-22)14-16-38-23-11-12-24(38)18-25(17-23)39-21(4)35-36-28(39)20(2)3/h6-10,20,23-27H,5,11-19H2,1-4H3,(H,34,40) |
InChI Key |
DEVLNNFZIQLSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)(F)F)C(=O)NC(CCN2C3CCC2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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